5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-(tert-butyl)phenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
- Molecular Formula : C23H27NO5S
- Molecular Weight : 429.5 g/mol
- CAS Number : 1052614-36-4
Structural Representation
The structure features a sulfonyl group attached to a methoxy-substituted oxazocin core, contributing to its unique biological profile.
Physical Properties
Data regarding the physical properties such as density, boiling point, and melting point remain unavailable or unspecified in current literature.
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit notable antimicrobial properties. A study on related compounds showed activity against various pathogens including Mycobacterium tuberculosis and Plasmodium falciparum, with minimum inhibitory concentrations (MIC) ranging from 2.7 μM to 48 μM for different derivatives .
Antiparasitic Effects
The compound's structure suggests potential efficacy against parasitic infections. In particular, derivatives have demonstrated IC50 values indicating moderate activity against Trypanosoma brucei and Leishmania donovani (IC50 values of 42 μM and 4.8 μM respectively) . This highlights the potential for further exploration of this compound in treating tropical diseases.
Cytotoxicity
Cytotoxicity studies are essential to evaluate the safety profile of new compounds. The biological activity against human cell lines has been assessed, with varying degrees of cytotoxic effects observed across different formulations. Notably, selectivity indices indicate that while some compounds show promise in targeting pathogens, they also exhibit cytotoxicity towards mammalian cells .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfonyl group may play a crucial role in its interaction with biological targets, potentially inhibiting key enzymatic pathways involved in pathogen survival and replication.
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of related oxazocin compounds to evaluate their biological activity. The findings revealed that structural modifications significantly influenced both antimicrobial and cytotoxic properties, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Clinical Implications
In a clinical context, compounds with similar structures have been explored for their potential roles in treating multidrug-resistant infections. Their ability to inhibit growth in resistant strains of pathogens positions them as candidates for future therapeutic development .
Eigenschaften
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-5-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-22(2,3)14-6-9-16(10-7-14)30(26,27)20-18-13-23(4,24-21(20)25)29-19-12-15(28-5)8-11-17(18)19/h6-12,18,20H,13H2,1-5H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXHVZQBJKTZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.